2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide
Overview
Description
2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide is a hydrazide compound with the molecular formula C9H9N5O and a molecular weight of 203.2 g/mol. This compound has shown promising results in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with 3-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound acts as an ambident nucleophile, meaning it can react at multiple sites on the molecule . This property allows it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
2-cyano-N’-[imino(3-pyridinyl)methyl]acetohydrazide is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Cyanoacetic acid hydrazide: A versatile intermediate used in the synthesis of various heterocyclic compounds.
N’-((2-chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide: Used in the synthesis of 2-pyridone derivatives.
These compounds share some similarities in their chemical reactivity but differ in their specific applications and properties.
Properties
IUPAC Name |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]-2-cyanoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-4-3-8(15)13-14-9(11)7-2-1-5-12-6-7/h1-2,5-6H,3H2,(H2,11,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLICMLGDDXVALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NNC(=O)CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/NC(=O)CC#N)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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